1-(2,3-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
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Description
1-(2,3-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C25H24N4O2 and its molecular weight is 412.493. The purity is usually 95%.
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Biological Activity
1-(2,3-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a compound with potential pharmacological applications. Its structure combines elements of benzodiazepines and urea, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H24N4O2
- Molecular Weight : 412.5 g/mol
- CAS Number : 548749-26-4
Anticonvulsant Activity
Research indicates that compounds related to benzodiazepines often exhibit anticonvulsant properties. A study highlighted the synthesis of various 1-disubstituted benzodiazepines, demonstrating significant anticonvulsant effects in animal models. For instance, compounds similar to our target compound showed effective median effective doses (ED50) in the PTZ (Pentylenetetrazol) test, indicating their potential in seizure management .
GABA Receptor Modulation
The biological activity of this compound may involve modulation of GABA (gamma-Aminobutyric acid) receptors. Compounds that bind to benzodiazepine sites on GABA receptors can enhance inhibitory neurotransmission, thereby providing anxiolytic and anticonvulsant effects. This mechanism is crucial for understanding the therapeutic potential of this compound .
The mechanism underlying the activity of this compound likely involves:
- Binding Affinity : Interaction with GABAA receptors at specific binding sites.
- Sodium Channel Blockade : Similar compounds have shown to block voltage-gated sodium channels (VGSCs), contributing to their anticonvulsant properties .
- Neurotransmitter Modulation : Potential effects on neurotransmitter systems beyond GABAergic pathways may also play a role.
Case Studies
Several studies have investigated the effects of benzodiazepine derivatives on seizure models:
Study | Compound Tested | ED50 (mg/kg) | Protective Index |
---|---|---|---|
Srivastava et al. | 8a (R = p-F) | 15.2 | >13 (PTZ) |
Deng et al. | 19 | 11.4 (MES), 31.7 (Sc-PTZ) | 53.6 |
Quan et al. | 17a | 39.4 | >31.6 |
These studies illustrate the promising anticonvulsant activity associated with similar chemical structures and highlight the potential for further research into our target compound's efficacy in treating seizure disorders .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-16-10-9-14-20(17(16)2)26-25(31)28-23-24(30)29(3)21-15-8-7-13-19(21)22(27-23)18-11-5-4-6-12-18/h4-15,23H,1-3H3,(H2,26,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXXSYWHTPLWAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.